1-Bromopyrrolo[1,2-a]pyrazine
CAS No.: 2049006-06-4
Cat. No.: VC7664523
Molecular Formula: C7H5BrN2
Molecular Weight: 197.035
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2049006-06-4 |
|---|---|
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.035 |
| IUPAC Name | 1-bromopyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H |
| Standard InChI Key | LQXJPZURIDWQCD-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C(C2=C1)Br |
Introduction
Structural and Chemical Properties
Molecular Characteristics
1-Bromopyrrolo[1,2-a]pyrazine has the molecular formula C₇H₅BrN₂ and a molecular weight of 197.035 g/mol. Its structure consists of a five-membered pyrrole ring fused to a six-membered pyrazine ring, with bromine occupying the 1-position (Figure 1). The bromine atom introduces steric and electronic effects that enhance reactivity, making the compound amenable to further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2049006-06-4 |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.035 g/mol |
| IUPAC Name | 1-bromopyrrolo[1,2-a]pyrazine |
| Topological Polar Surface Area | 24.7 Ų |
Isomerism and Related Derivatives
The position of bromination significantly influences the compound’s properties. For instance, 4-bromopyrrolo[1,2-a]pyrazine (CAS No. 1824339-65-2) shares the same molecular formula but differs in bromine placement, leading to distinct reactivity and applications . Such isomers underscore the importance of regioselective synthesis in optimizing desired chemical behaviors.
Synthesis and Optimization
Bromination Strategies
The primary synthesis route involves brominating pyrrolo[1,2-a]pyrazine using N-bromosuccinimide (NBS) under controlled conditions. This method achieves selective bromination at the 1-position, though yields depend on reaction parameters such as temperature and solvent choice.
Table 2: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | NBS |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 60–75% |
Alternative Synthetic Pathways
Recent advances utilize 2-formylpyrrole as a precursor. Treatment with alkyl bromoacetates or bromoacetophenones forms intermediates that cyclize in the presence of N,N-dimethylformamide dimethyl acetal (DMFDMA) and ammonium acetate, yielding 1-bromopyrrolo[1,2-a]pyrazine derivatives . This one-pot method streamlines synthesis but requires precise stoichiometric control to minimize byproducts.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom serves as a leaving group, enabling nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide produces 1-azidopyrrolo[1,2-a]pyrazine, a precursor for click chemistry applications .
Cross-Coupling Reactions
Comparative Analysis with 4-Bromo Isomer
Table 3: 1-Bromo vs. 4-Bromo Isomers
| Property | 1-Bromopyrrolo[1,2-a]pyrazine | 4-Bromopyrrolo[1,2-a]pyrazine |
|---|---|---|
| CAS No. | 2049006-06-4 | 1824339-65-2 |
| Reactivity | Higher electrophilicity | Moderate electrophilicity |
| Synthetic Accessibility | Via NBS bromination | Requires directed metallation |
| Biological Activity | Antifungal, anticancer | Understudied |
The 1-bromo isomer’s superior reactivity makes it preferable for iterative synthesis, whereas the 4-bromo derivative remains underexplored .
Research Challenges and Future Directions
Limitations in Biological Data
Despite its potential, 1-bromopyrrolo[1,2-a]pyrazine lacks comprehensive pharmacokinetic and toxicological profiles. Future work should prioritize:
-
In vivo efficacy studies in murine models.
-
ADMET profiling to assess bioavailability and safety.
Synthetic Scalability
Current methods suffer from moderate yields (50–80%) and costly catalysts. Innovations in continuous-flow chemistry or photoredox catalysis could address these issues .
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